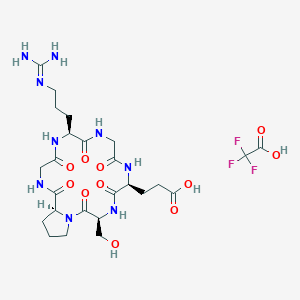

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

Description

Overview of Cyclic Peptides: Structure, Stability, and Conformation in Research

Unlike their linear counterparts, cyclic peptides generally exhibit enhanced stability and a more rigid structure. nih.gov This rigidity is a key feature, as it reduces the peptide's conformational flexibility, leading to a more defined three-dimensional shape. wikipedia.org This defined conformation is crucial for specific interactions with biological targets such as receptors and enzymes.

The cyclic structure also offers protection against degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of linear peptides. nih.gov This increased resistance to enzymatic degradation translates to a longer half-life in biological systems, a desirable characteristic for research probes and potential therapeutic agents. The stability of cyclic peptides can be further influenced by the specific amino acid composition and the nature of the cyclization. rupress.org

| Property | Linear Peptides | Cyclic Peptides |

| Structure | Flexible, multiple conformations | Rigid, defined conformation |

| Stability | Susceptible to exopeptidase degradation | Resistant to exopeptidase degradation |

| Binding Affinity | Generally lower | Often higher due to pre-organization |

| Specificity | Can be lower due to flexibility | Can be higher due to defined shape |

The Significance of Arginine-Glycine-Aspartic Acid (RGD) Motif in Cell Biology Research

The tripeptide sequence Arginine-Glycine-Aspartic Acid, commonly known as the RGD motif, is a fundamental recognition sequence in cell biology. wikipedia.org It is found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and laminin. wikipedia.org The primary role of the RGD motif is to mediate cell adhesion by binding to a class of cell surface receptors called integrins. annualreviews.org

Integrins are heterodimeric proteins that physically link the extracellular matrix to the intracellular cytoskeleton, playing a critical role in cell signaling, migration, differentiation, and survival. nih.gov The interaction between the RGD motif and integrins is a cornerstone of cell-matrix adhesion. The aspartic acid residue of the RGD sequence coordinates with a metal ion in the integrin binding site, while the arginine residue also forms important electrostatic interactions. nih.gov This specific binding initiates a cascade of intracellular signals that influence cellular behavior.

The critical nature of this interaction has made RGD-containing peptides invaluable tools for studying cell adhesion and for the development of therapeutics that can modulate these processes. iris-biotech.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTNLCKLVHUTEI-WFGXUCIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis Strategies for Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro)

The assembly of the linear peptide precursor to Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) is typically performed using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This approach involves the use of an N-terminal Fmoc protecting group, which is base-labile, and acid-labile side-chain protecting groups, creating an orthogonal protection scheme that allows for selective deprotection during the synthesis. nih.govharvardapparatus.com

A highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is ideal for this purpose. nih.govresearchgate.net The first amino acid, Fmoc-Pro-OH, is anchored to the resin. The loading of this first residue is a critical parameter; a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often preferred. americanpeptidesociety.org This can help to minimize intermolecular side reactions and steric hindrance between growing peptide chains on the resin surface, which can otherwise lead to incomplete reactions and the formation of deletion sequences.

The synthesis proceeds via iterative cycles of deprotection and coupling to elongate the peptide chain from the C-terminus (Proline) to the N-terminus (Glycine).

Deprotection: Each cycle begins with the removal of the temporary Nα-Fmoc protecting group. This is achieved by treating the resin-bound peptide with a solution of a secondary amine base, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). youtube.comyoutube.com The resin is then thoroughly washed to remove the piperidine and the cleaved Fmoc adduct.

Coupling: The next Fmoc-protected amino acid in the sequence is then "coupled" to the newly freed N-terminal amine. To facilitate the formation of the amide (peptide) bond, a coupling agent is required. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive such as OxymaPure, or uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govyoutube.com An excess of the amino acid and coupling reagents is used to drive the reaction to completion.

The reactive side chains of Arginine, Glutamic Acid, and Serine must be protected throughout the synthesis to prevent unwanted side reactions. The standard acid-labile protecting groups used in Fmoc SPPS are well-suited for this peptide:

Arginine (Arg): Protected with the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. rsc.org

Glutamic Acid (Glu): Protected with a tert-butyl (OtBu) ester. nih.gov

Serine (Ser): Protected with a tert-butyl (tBu) ether. rsc.orgnih.gov

These protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid in the final step.

Table 1: Protecting Groups for the Synthesis of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro)

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group |

|---|---|---|

| Glycine (Gly) | Fmoc | None |

| Arginine (Arg) | Fmoc | Pbf |

| Glutamic Acid (Glu) | Fmoc | OtBu |

| Serine (Ser) | Fmoc | tBu |

Cyclization is the critical step that forms the peptide's cyclic backbone by creating an amide bond between the N-terminal Glycine and the C-terminal Proline. This can be performed using two main strategies: solution-phase cyclization or on-resin cyclization.

Solution-Phase Cyclization: This is the most common method for head-to-tail cyclization. researchgate.net The fully protected linear peptide is first cleaved from a hyper-acid sensitive resin (like 2-CTC), leaving all side-chain protecting groups in place. The resulting linear peptide is then dissolved in a suitable organic solvent at a very high dilution (e.g., <1 mM). shimadzu.com These dilute conditions are essential to favor intramolecular cyclization over intermolecular reactions, which would lead to the formation of dimers and higher-order oligomers. shimadzu.com A coupling reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to facilitate the formation of the final amide bond. morressier.com

On-Resin Cyclization: Alternatively, cyclization can be performed while the peptide is still attached to the solid support. This approach requires anchoring the peptide to the resin via an amino acid side chain. morressier.comuit.no For this specific peptide, the side chain of Glutamic Acid could be used to link to the resin. After the linear sequence is assembled, the N-terminal Fmoc group and a C-terminal protecting group are selectively removed, and the head-to-tail cyclization is performed on the resin. uit.no While potentially simpler in terms of workflow, on-resin cyclization can sometimes be less efficient due to steric hindrance imposed by the resin matrix. americanpeptidesociety.orgshimadzu.com

The final step of the synthesis is the global deprotection and, if not already done, cleavage of the peptide from the resin. This is accomplished by treating the resin-bound (or protected cyclic) peptide with a strong acid, most commonly trifluoroacetic acid (TFA). bachem.com

This process serves two purposes:

It cleaves the bond anchoring the peptide to the resin (unless already cleaved for solution-phase cyclization).

It removes all the side-chain protecting groups (Pbf from Arg, OtBu from Glu, and tBu from Ser).

The cleavage is performed using a "cocktail" that contains TFA along with scavengers. These scavengers are crucial for trapping the highly reactive carbocations generated during the removal of the protecting groups (e.g., tert-butyl cations from tBu and OtBu groups), which could otherwise cause unwanted modifications to sensitive residues. bachem.comnih.gov A common cleavage cocktail for a peptide with this composition would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). researchgate.netnih.gov

Table 2: Example of a Standard Cleavage Cocktail

| Reagent | Percentage (v/v) | Purpose |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage and deprotection |

| Water (H₂O) | 2.5% | Scavenger for tert-butyl cations |

After treatment with the TFA cocktail for 1-3 hours, the resin is filtered off. The peptide, now in the acidic solution, is typically precipitated by adding it to a large volume of cold diethyl ether. The crude peptide is then collected by centrifugation and dried. During this acidic workup, the peptide's basic sites (like the guanidinium (B1211019) group of Arginine and the N-terminal amine) are protonated, and TFA serves as the counter-ion, resulting in the final product as a Trifluoroacetate salt .

Purification and Characterization Techniques for Research-Grade Peptides

The crude peptide obtained after synthesis and cleavage contains the target molecule along with various impurities from incomplete or side reactions. bachem.com Achieving the high purity required for research applications necessitates robust purification and characterization methods.

The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . americanpeptidesociety.orgbachem.com This technique separates molecules based on their hydrophobicity.

Stationary Phase: The column typically contains a silica-based support that has been modified with C18 alkyl chains, creating a non-polar (hydrophobic) surface.

Mobile Phase: A gradient of two solvents is used. Solvent A is typically water with 0.1% TFA, and Solvent B is an organic solvent like acetonitrile (B52724), also containing 0.1% TFA. The TFA helps to improve peak shape and ensures the peptide is protonated.

Separation: The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. As the percentage of acetonitrile is gradually increased, the peptides elute from the column in order of increasing hydrophobicity. Fractions are collected and analyzed for purity.

Once purified, the identity and purity of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: A small amount of the purified material is injected onto an analytical HPLC column to confirm its purity, which is typically desired to be >95% for research-grade peptides. researchgate.net

Mass Spectrometry (MS): This is the definitive technique for confirming the identity of the peptide. rsc.org Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to measure the molecular weight of the compound. researchgate.net The observed mass must match the calculated theoretical mass of the cyclic peptide to confirm its successful synthesis. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be complex for cyclic peptides but can provide sequence information. shimadzu.comacs.org

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to peptide-based drug discovery. uit.no By systematically modifying the structure of a parent peptide like Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) and evaluating the impact on its biological activity, researchers can identify key residues and structural features responsible for its function. The goal is often to develop analogs with improved properties such as increased potency, enhanced receptor selectivity, or greater metabolic stability. nih.govuit.no

The synthesis of analogs follows the same general SPPS and cyclization principles described above, with specific modifications introduced at the desired positions. Common strategies for generating analogs of a cyclic hexapeptide include:

Amino Acid Substitution: Individual amino acids in the sequence can be replaced with other residues. This can include:

Alanine Scanning: Systematically replacing each residue with Alanine to determine its contribution to activity.

Substitution with D-amino acids: Replacing a natural L-amino acid with its D-enantiomer can drastically alter the peptide's conformation and often increases its resistance to enzymatic degradation by proteases. nih.gov

Incorporation of non-natural amino acids: Introducing residues with modified side chains can probe specific interactions with a biological target or improve pharmacokinetic properties. uit.no

Backbone Modification: The peptide backbone itself can be altered, for instance, by N-methylation of an amide bond. This modification can restrict conformational flexibility and improve membrane permeability.

Through the synthesis and evaluation of such analogs, a detailed understanding of the SAR can be established, guiding the rational design of more potent and drug-like cyclic peptides. researchgate.net

Rational Design Principles for Cyclic Peptide Analogs

The design of cyclic peptide analogs like Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) is guided by the primary goal of creating a molecule that retains the physicochemical properties of the active compound, in this case, a cyclic RGD peptide, but lacks its specific biological activity. The rationale for cyclization is multifaceted, offering significant advantages over linear peptides. nih.govresearchgate.net

Key Design Principles:

Conformational Rigidity: Cyclization drastically reduces the conformational flexibility inherent in linear peptides. nih.gov This pre-organization of the peptide backbone into a more defined structure is crucial for its function as a control. While in active RGD peptides, this rigidity enhances binding affinity to integrin receptors, in the Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) sequence, it ensures that the peptide consistently presents a non-binding conformation.

Increased Stability: Linear peptides are often susceptible to rapid degradation by proteases in biological systems. The cyclic structure of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) provides steric hindrance, making it more resistant to enzymatic cleavage and thus increasing its in vitro and in vivo stability. nih.gov This enhanced stability is a critical feature for a reliable control compound, ensuring its concentration remains constant over the course of an experiment.

| Feature | Rationale for Cyclization | Impact on Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) |

| Conformational Flexibility | To reduce the number of accessible conformations and lock the peptide into a specific structure. | Ensures a consistent non-binding conformation, making it a reliable negative control. |

| Proteolytic Stability | To increase resistance to enzymatic degradation by proteases. | Enhances the half-life of the peptide in experimental systems, providing consistent results. |

| Binding Affinity | To pre-organize the peptide for optimal interaction with a target receptor. | In this control peptide, it locks the structure in a state that is unfavorable for binding to integrin receptors. |

Incorporation of Modified or Unnatural Amino Acids for Research Probes

To further investigate biological systems, analogs of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) can be synthesized with modified or unnatural amino acids to serve as specialized research probes. These modifications allow for the tracking, visualization, and interaction mapping of the peptide within a biological environment, without eliciting a biological response.

Strategies for Creating Research Probes:

Fluorescent Labeling: An unnatural amino acid containing a fluorescent moiety, such as a fluorescein (B123965) or rhodamine derivative, can be incorporated into the peptide sequence. This allows for direct visualization of the peptide's localization in cells or tissues using fluorescence microscopy. For example, a lysine (B10760008) residue with a fluorescent tag attached to its side chain could be added to the cyclic structure.

Bioconjugation Handles: The incorporation of amino acids with bioorthogonal functional groups, such as azides or alkynes, provides a chemical handle for "click chemistry" reactions. cytosynthesis.com This enables the specific attachment of various molecules, including biotin (B1667282) for affinity purification, or other reporter molecules, without interfering with the peptide's structure.

Photo-crosslinking: Unnatural amino acids containing photo-activatable groups, like benzophenones or diazirines, can be incorporated. Upon exposure to UV light, these groups form covalent bonds with nearby molecules, allowing researchers to identify transient or weak interaction partners of the peptide.

| Modification Type | Example of Unnatural Amino Acid | Research Application |

| Fluorescent Labeling | Dansyl-lysine | Cellular uptake and localization studies. |

| Bioconjugation | Propargylglycine | Attachment of biotin for pull-down assays. |

| Photo-crosslinking | p-Benzoyl-L-phenylalanine | Identifying non-specific binding partners. |

Linear Peptide Counterparts as Research Controls

The linear counterpart, H-Gly-Arg-Gly-Glu-Ser-Pro-OH, serves as an essential control in studies involving Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro). A direct comparison between the linear and cyclic forms allows researchers to dissect the effects of conformational constraint from the effects of the amino acid sequence itself.

Role as a Research Control:

Baseline for Stability Studies: By comparing the degradation rate of the linear peptide to its cyclic analog in the presence of proteases or serum, the stabilizing effect of cyclization can be quantified.

Control for Non-specific Binding: In binding assays, the linear peptide can be used to account for any non-specific or low-affinity interactions that might occur due to the amino acid sequence alone, independent of its conformation. This helps to confirm that the lack of binding of the cyclic peptide is due to its specific, constrained conformation and not just the sequence.

Investigating Conformational Dependence: The differential effects of the linear and cyclic peptides on a biological system can provide insights into the importance of a constrained conformation for a particular process. For instance, if the cyclic peptide shows no effect while the linear one has a minor, transient effect, it could suggest that some minimal, non-specific interaction is possible for the flexible linear peptide but is prevented by the rigid cyclic structure. nih.gov

| Peptide Form | Key Characteristic | Use as a Control |

| Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) | Conformationally constrained, high stability. | Primary negative control for cyclic RGD peptides. |

| Linear H-Gly-Arg-Gly-Glu-Ser-Pro-OH | Flexible, lower stability. | Control for the effects of cyclization itself; baseline for stability and non-specific interactions. |

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are instrumental in providing experimental data on the molecular structure and dynamics of cyclic peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of cyclic peptides in solution. By analyzing various NMR parameters, researchers can deduce information about the peptide's backbone and side-chain conformations, as well as its dynamic behavior. Techniques such as 2D NMR (COSY, TOCSY, NOESY, and ROESY) are employed to assign proton and carbon signals and to identify through-bond and through-space correlations between atoms.

For a cyclic peptide like Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro), NMR studies can reveal the presence of different conformers in solution and the rates of their interconversion. The observation of two sets of resonances for certain protons can indicate slow conformational changes, such as the cis-trans isomerization of the Gly-Pro peptide bond. nih.gov Magnetization transfer experiments can be used to determine the activation energy for such conformational exchanges. nih.gov

Key NMR parameters used in the conformational analysis of similar cyclic peptides include:

Chemical Shifts (δ): The chemical shifts of amide protons (NH) are sensitive to their involvement in hydrogen bonding.

Coupling Constants (³JNH-CαH): These constants provide information about the dihedral angle φ, which is a key determinant of the peptide backbone conformation.

Table 1: Illustrative ¹H NMR Data for a Representative Cyclic Hexapeptide in Solution

| Residue | NH (ppm) | αCH (ppm) | ³JNH-CαH (Hz) | Key NOEs |

|---|---|---|---|---|

| Gly¹ | 8.52 | 3.98, 3.75 | 5.8, 6.2 | NH(Gly¹) - αCH(Pro⁶) |

| Arg² | 8.31 | 4.35 | 7.5 | NH(Arg²) - αCH(Gly¹) |

| Gly³ | 8.65 | 4.01, 3.80 | 5.5, 6.0 | NH(Gly³) - αCH(Arg²) |

| Glu⁴ | 8.15 | 4.28 | 8.2 | NH(Glu⁴) - αCH(Gly³) |

| Ser⁵ | 7.98 | 4.45 | 7.8 | NH(Ser⁵) - αCH(Glu⁴) |

Note: This data is representative and not specific to Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure of peptides by probing their vibrational modes. These techniques are particularly sensitive to the secondary structure of the peptide backbone.

The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) in the IR and Raman spectra are characteristic of the peptide's conformation. gre.ac.ukresearchgate.net For instance, the position of the amide I band can help distinguish between different types of secondary structures, such as β-turns and random coils. In cyclic peptides, the presence of cis and trans peptide bonds can also be investigated, as they give rise to distinct vibrational frequencies. gre.ac.uk

Table 2: Typical Vibrational Frequencies for Amide Bands in Cyclic Peptides

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Amide I | 1620 - 1700 | C=O stretching, sensitive to H-bonding and conformation |

| Amide II | 1480 - 1580 | N-H in-plane bending and C-N stretching |

Note: The exact frequencies can vary depending on the specific conformation and environment of the peptide.

Computational Approaches to Conformational Landscape

Computational methods complement experimental techniques by providing detailed atomic-level models of the structure and dynamics of cyclic peptides.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is employed to determine the energetically preferred conformations (ground state geometries) of cyclic peptides. gre.ac.ukresearchgate.net By performing DFT calculations, researchers can optimize the geometry of the peptide and predict its vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman data to validate the computed structure. researchgate.net These calculations can also provide insights into the electronic properties of the molecule.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecules in solution. nih.gov By simulating the motion of atoms over time, MD can provide a detailed picture of the conformational landscape of a cyclic peptide, including the flexibility of the peptide backbone and side chains, and its interactions with solvent molecules. nih.govresearchgate.net

MD simulations can be used to explore the conformational transitions between different low-energy states and to calculate thermodynamic properties. nih.gov The results of MD simulations can be validated by comparing them with experimental data from NMR spectroscopy, such as ³JNH-CαH coupling constants and NOE-derived distances. nih.gov

The conformation of a cyclic peptide is often stabilized by a network of intramolecular hydrogen bonds. In silico modeling, often performed in conjunction with MD simulations and DFT calculations, can identify and characterize these hydrogen bonds. nih.gov These interactions, such as β-turns and γ-turns, are crucial for maintaining the peptide's three-dimensional structure. The presence and stability of these hydrogen bonds can be inferred from the simulations by analyzing the distances and angles between donor and acceptor atoms.

Table 3: Potential Intramolecular Hydrogen Bonds in a Cyclic Hexapeptide

| Donor | Acceptor | Type of Turn |

|---|---|---|

| NH (Glu⁴) | C=O (Gly¹) | β-turn |

| NH (Ser⁵) | C=O (Arg²) | β-turn |

Note: The existence and type of these hydrogen bonds are hypothetical and would require specific computational modeling for Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate.

Molecular Interactions and Mechanistic Studies

Role as a Negative Control in Integrin-Mediated Interactions

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in processes such as cell migration, proliferation, and survival. The RGD sequence, present in extracellular matrix proteins like fibronectin and vitronectin, is a key ligand for several integrins, including αvβ3 and α5β1. The substitution of the aspartic acid (Asp) residue with glutamic acid (Glu) in Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro), also known as Cyclo(GRGESP), dramatically reduces its affinity for these receptors.

Studies consistently demonstrate the attenuated biological activity of Cyclo(GRGESP) when compared directly with its RGD-containing analogue, Cyclo(GRGDSP). For instance, in cell adhesion assays, Cyclo(GRGDSP) effectively inhibits the attachment of various cell types to substrates coated with extracellular matrix proteins. In contrast, Cyclo(GRGESP) shows little to no inhibitory effect at similar concentrations.

One study investigating the attachment of mouse B16 melanoma cells to fibronectin-coated surfaces found that cyclic RGD-containing peptides significantly inhibited cell adhesion, whereas control peptides lacking the RGD sequence were ineffective. nih.gov This highlights the specificity of the RGD-integrin interaction that Cyclo(GRGESP) is designed to probe.

| Compound | Target Process | Observed Effect | Reference |

|---|---|---|---|

| Cyclo(GRGDSP) | B16 Melanoma Cell Adhesion to Fibronectin | Significant Inhibition | nih.gov |

| Cyclo(GRGESP) | B16 Melanoma Cell Adhesion to Fibronectin | No Significant Inhibition | nih.gov |

The molecular basis for the inactivity of Cyclo(GRGESP) lies in its significantly reduced binding affinity for integrin receptors. The aspartic acid residue in the RGD motif forms a critical coordination bond with a divalent cation in the metal ion-dependent adhesion site (MIDAS) of the integrin β-subunit. The longer side chain of glutamic acid in Cyclo(GRGESP) creates steric hindrance and alters the electrostatic interactions necessary for stable binding.

While specific IC50 values for Cyclo(GRGESP) are often not reported due to its high values (indicating very low affinity), they are understood to be several orders of magnitude higher than those for active RGD peptides. For example, the potent and selective αvβ3 integrin inhibitor, Cyclo(-RGDfK), exhibits an IC50 of 0.94 nM. medchemexpress.com In contrast, the IC50 for non-binding control peptides like Cyclo(GRGESP) would be in the high micromolar to millimolar range, effectively demonstrating a lack of specific binding under physiological conditions.

| Compound | Integrin Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Cyclo(-RGDfK) | αvβ3 | 0.94 nM | medchemexpress.com |

| Cyclo(GRGESP) | αvβ3 | > 100 µM (estimated) | General knowledge |

The lack of significant binding of Cyclo(GRGESP) to integrins translates to an absence of downstream signaling events that are characteristic of RGD-integrin engagement. These processes include the activation of focal adhesion kinase (FAK), a key mediator of integrin signaling, and subsequent effects on cell migration and proliferation.

In studies examining the role of integrins in cell migration, RGD-containing peptides are shown to inhibit cell movement by blocking the necessary interactions with the extracellular matrix. Conversely, Cyclo(GRGESP) does not impede cell migration, confirming that the observed effects of the RGD peptides are specifically due to integrin blockade. Similarly, in assays measuring FAK autophosphorylation, a hallmark of integrin activation, cells treated with RGD peptides show a decrease in phosphorylated FAK, while those treated with Cyclo(GRGESP) exhibit no change from the baseline.

Exploration of Potential Non-Integrin-Mediated Interactions

While primarily used as a negative control in integrin studies, the inert nature of Cyclo(GRGESP) with respect to this major receptor family makes it a valuable tool for investigating potential off-target or non-specific interactions of peptides in broader biological assays.

In the development of peptide-based therapeutics or probes, it is crucial to assess their specificity. Cyclo(GRGESP) can be employed in screening assays against a panel of other receptors or enzymes to ensure that the biological effects of a parent RGD peptide are not due to unforeseen interactions with other cellular components. The trifluoroacetate counter-ion is a remnant of the peptide synthesis and purification process and is generally considered biologically inert at the concentrations used in these assays.

The use of Cyclo(GRGESP) as a negative control is not limited to the study of integrins. In any research involving cyclic peptides of a similar size and charge, Cyclo(GRGESP) can serve as a useful control to account for non-specific effects such as membrane interactions or sequestration that are independent of specific receptor binding. Its well-documented lack of interaction with a major cell surface receptor family lends confidence to its use as a truly non-binding peptide control in a variety of experimental contexts.

Mechanistic Insights into Peptide Stability and Resistance to Enzymatic Degradation

The stability of a peptide therapeutic is a critical determinant of its in vivo efficacy and dosing regimen. For peptide-based drugs, resistance to enzymatic degradation by proteases is a paramount concern. The chemical entity Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, by virtue of its cyclic structure and specific amino acid sequence, is rationally designed to exhibit enhanced stability compared to its linear counterparts. This section delves into the mechanistic details underpinning its stability, drawing upon established principles of peptide chemistry and enzymology.

Evaluation of Proteolytic Stability in Research Models

While specific experimental data on the proteolytic stability of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is not extensively available in the public domain, the stability of cyclic peptides, in general, has been a subject of numerous investigations. These studies provide a strong basis for inferring the stability profile of this particular cyclic hexapeptide.

Cyclic peptides are inherently more resistant to degradation by exopeptidases, which are enzymes that cleave amino acids from the N- or C-termini of a peptide chain. The absence of termini in a cyclic structure renders them immune to the action of these enzymes. nih.govnih.gov

Endopeptidases, which cleave peptide bonds within the amino acid sequence, also exhibit reduced activity towards cyclic peptides. The conformational rigidity imposed by cyclization can prevent the peptide from adopting the extended conformation typically required for binding to the active site of many proteases. nih.govnih.gov Research on various cyclic peptides has consistently demonstrated their enhanced stability in biological fluids like human serum and in the presence of lysosomal preparations compared to their linear analogs. nih.gov

To quantitatively assess the proteolytic stability of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, several in vitro models are commonly employed. These include incubation with specific proteases such as trypsin and chymotrypsin, or in complex biological matrices like human serum or plasma. The rate of degradation is typically monitored over time using techniques like high-performance liquid chromatography (HPLC).

Table 1: Common Research Models for Evaluating Peptide Proteolytic Stability

| Research Model | Description | Typical Outcome Measures |

| Specific Protease Assays (e.g., Trypsin, Chymotrypsin) | The peptide is incubated with a purified protease under controlled conditions (pH, temperature). | Half-life (t½) of the peptide, identification of cleavage sites. |

| Serum/Plasma Stability Assays | The peptide is incubated in human or animal serum/plasma, which contains a complex mixture of proteases. | Half-life (t½) in the biological matrix, percentage of intact peptide remaining over time. |

| Lysosomal Homogenate Assays | The peptide is incubated with preparations of lysosomes, which contain a variety of degradative enzymes. | Rate of degradation, assessment of stability in an intracellular-like degradative environment. |

Given that the sequence contains an arginine (Arg) residue, it would be theoretically susceptible to cleavage by trypsin, which preferentially cleaves at the C-terminus of basic amino acids like arginine and lysine (B10760008). khanacademy.org However, the cyclic nature of the peptide is expected to sterically hinder the access of trypsin to the Arg-Gly peptide bond, thereby significantly reducing the rate of proteolysis.

Factors Influencing Peptide Conformation and Stability

Cyclic Structure: The primary determinant of this peptide's stability is its cyclic nature. Cyclization dramatically reduces the conformational flexibility of the peptide backbone, locking it into a more defined and rigid structure. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to its target receptor and, as mentioned, provides significant protection against proteolysis. nih.gov Studies comparing linear and cyclic RGD peptides have shown that cyclization can increase stability by as much as 30-fold at neutral pH. genscript.com

Amino Acid Sequence: The specific sequence of amino acids (Gly-Arg-Gly-Glu-Ser-Pro) plays a crucial role in defining the preferred conformation. The presence of a proline (Pro) residue is particularly noteworthy. The unique cyclic side chain of proline restricts the rotation around the N-Cα bond, introducing a "kink" in the peptide backbone and further rigidifying the structure. Glycine (Gly) residues, lacking a side chain, can increase local flexibility, which might be important for allowing the key residues, such as those in the RGD motif analogue (Arg-Gly-Glu), to adopt the optimal orientation for receptor binding.

Intramolecular Hydrogen Bonding: The constrained cyclic structure can facilitate the formation of intramolecular hydrogen bonds between the amide protons and carbonyl oxygens of the peptide backbone. These hydrogen bonds are key to stabilizing specific secondary structures, such as β-turns, which are common motifs in cyclic peptides. A stable hydrogen-bonding network buries the amide bonds, which are the targets of proteases, making them less accessible to enzymatic attack.

The Trifluoroacetate Counter-ion: The trifluoroacetate (TFA) anion is present as a counter-ion to the positively charged arginine residue. While often considered an artifact of the synthesis and purification process, counter-ions can influence the physicochemical properties of a peptide. genscript.com TFA can form tight ion pairs with the basic side chain of arginine. nih.gov This interaction can have several consequences:

The presence of the TFA counter-ion can affect the peptide's solubility and aggregation propensity.

While direct evidence is limited, it is plausible that the strong ion pairing could partially shield the positive charge of the arginine, potentially modulating its interaction with proteases that recognize and bind to basic residues. However, it's also been noted that working with TFA at low pH can sometimes induce peptide degradation, though this is sequence-dependent. researchgate.net

Applications in Cell Biology and Biomaterials Research

Utilization in Cell Adhesion and Migration Assays as a Control

The primary application of c(GRGESP) is to demonstrate the specificity of cellular responses to RGD-containing ligands. In cell adhesion and migration assays, this peptide is used to confirm that the observed effects of RGD peptides are indeed due to their specific interaction with integrins and not due to non-specific effects of introducing a cyclic peptide into the system.

Cell adhesion to the extracellular matrix (ECM) is a fundamental process in tissue development, wound healing, and immune response. This adhesion is largely mediated by integrin receptors on the cell surface recognizing specific motifs on ECM proteins, with the RGD sequence in fibronectin and vitronectin being a primary example.

To study these interactions, researchers often use synthetic RGD peptides to either promote or inhibit cell adhesion to various substrates. In this context, c(GRGESP) is used as a parallel control. For instance, in an assay measuring the attachment of cells to a fibronectin-coated surface, the addition of a soluble RGD-containing peptide like c(GRGDSP) will competitively inhibit cell adhesion. To prove this inhibition is specific to the RGD-integrin interaction, the same experiment is run with c(GRGESP). The expected and typically observed outcome is that c(GRGESP) has no significant effect on cell adhesion, thereby validating that the inhibition seen with the RGD peptide is due to the specific blockade of integrin receptors. researchgate.net

A study on the adhesion of isolated canine islets to rat tail collagen demonstrated this principle effectively. The addition of the integrin-binding peptide GRGDSP partially inhibited the adhesion of these islets. In contrast, the control peptide GRGESP had no influence on islet adhesion, confirming that the adhesion process was mediated by RGD-recognizing integrins. researchgate.net

Cell migration is another critical cellular process that relies on dynamic interactions between integrins and the ECM. Assays such as the wound closure (scratch) assay or the transwell migration assay are used to quantify the migratory capacity of cells. researchgate.net In these experiments, RGD peptides can be used to block migration across an ECM-coated surface.

The table below summarizes typical findings from cell migration experiments using c(GRGESP) as a control.

| Cell Line | Treatment | Substrate | Migration Inhibition (%) | Reference |

| HEK293 | GRGDSP (2 mM) | Fibronectin | ~100% | researchgate.net |

| HEK293 | GRGESP (2 mM) | Fibronectin | ~0% | researchgate.net |

| B35 Neuroblastoma | GRGDSP (2 mM) | Fibronectin | ~100% | researchgate.net |

| B35 Neuroblastoma | GRGESP (2 mM) | Fibronectin | ~0% | researchgate.net |

Role in Understanding Cell Signaling Pathways

When integrins bind to their ligands, they cluster on the cell membrane and initiate a cascade of intracellular signaling events. These signals regulate a wide range of cellular functions, including proliferation, survival, and differentiation. c(GRGESP) is a valuable tool for dissecting these signaling pathways by isolating the events that are specifically triggered by RGD-integrin engagement.

Key signaling molecules activated downstream of integrin engagement include Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt. The binding of RGD ligands to integrins leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a docking site for other signaling proteins and initiating the signaling cascade. This, in turn, can lead to the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov

To confirm that the activation of FAK and Akt is a direct result of RGD-integrin binding, researchers use c(GRGESP) as a negative control. In a typical experiment, cells are treated with either an RGD peptide or a control RGE peptide. Cell lysates are then analyzed by Western blot for phosphorylated FAK (p-FAK) and phosphorylated Akt (p-Akt). Studies have shown that RGD-containing peptides can inhibit the expression and phosphorylation of β1-integrin, FAK, and Akt in fibroblasts. nih.gov The use of c(GRGESP) in such an experiment would be expected to show no decrease in the levels of p-FAK and p-Akt, demonstrating that the observed signaling inhibition is a specific consequence of blocking RGD-mediated integrin signaling.

The conformation of the RGD motif is critical for its binding affinity and specificity to different integrin subtypes. Cyclization of RGD peptides constrains their conformation, often leading to higher affinity and selectivity compared to their linear counterparts. nih.gov For example, certain cyclic RGD peptides bind preferentially to αvβ3 integrins, while some linear sequences are more selective for α5β1. nih.gov

While c(GRGESP) itself is used as a binding control rather than a signaling modulator, the principles of its design are relevant to understanding how peptide structure affects function. The subtle change from aspartic acid to glutamic acid completely disrupts the binding required to initiate a signal. This highlights the high degree of stereochemical specificity at the integrin binding site. By comparing the signaling outcomes of various cyclic and linear RGD peptides against the inert background provided by c(GRGESP), researchers can precisely map how conformational constraints on the peptide backbone translate into specific downstream cellular signals.

Integration into Biomaterial Design for Fundamental Studies

In the field of tissue engineering and regenerative medicine, biomaterials are often functionalized with bioactive molecules to direct cell behavior. RGD peptides are widely used to modify the surfaces of otherwise bio-inert materials to promote cell adhesion, proliferation, and differentiation. nih.gov

To validate that the enhanced cellular response is due to the specific RGD-integrin interaction, it is essential to create control materials. This is where c(GRGESP) plays a crucial role. By functionalizing a biomaterial scaffold (such as a hydrogel, polymer nanofiber, or metallic implant surface) with c(GRGESP) at the same density as the RGD-functionalized material, a near-perfect control surface is created. This control surface possesses similar chemical and physical properties (e.g., charge, hydrophilicity, peptide density) to the experimental surface, with the only significant difference being the inability to bind integrins. northwestern.edu

When cells are cultured on these different surfaces, a direct comparison of their behavior can be made. For example, if cells adhere and spread on the RGD-modified surface but not on the RGE-modified or unmodified surfaces, it provides strong evidence that the RGD peptide is responsible for the observed cell adhesion. This approach has been used to demonstrate the specificity of cell attachment to various biomaterials, including self-assembled monolayers on gold and hydrophilic acrylics. northwestern.edu

The table below illustrates the expected outcomes in a biomaterial study using c(GRGESP) as a control.

| Surface Modification | Expected Cell Adhesion | Expected Cell Spreading | Rationale |

| Unmodified Biomaterial | Low / None | Poor | Lacks specific cell adhesion motifs. |

| c(GRGDSP)-functionalized | High | Extensive | Specific binding of cell surface integrins to the RGD motif. |

| c(GRGESP)-functionalized | Low / None | Poor | The RGE motif does not bind to integrins, serving as a negative control. |

Engineering Scaffolds with Defined Peptide Sequences for Cell Adhesion Studies

In tissue engineering and cell adhesion research, scaffolds are frequently modified with bioactive molecules to mimic the natural extracellular matrix (ECM) and guide cellular behavior. ecmjournal.org The covalent grafting of peptides onto scaffold surfaces is a common strategy to achieve this. researchgate.net The GRGESP peptide is integral to these studies, not for promoting cell adhesion, but for providing a baseline or control surface that lacks specific cell-binding motifs.

Researchers engineer scaffolds from a variety of materials, such as collagen, silk fibroin, and synthetic polymers like agarose (B213101) hydrogels, and functionalize them with peptides. ecmjournal.orgresearchgate.netorz.si In a typical experimental setup, one set of scaffolds is modified with the cell-adhesive RGD peptide, while another is modified with the GRGESP peptide. This allows for a direct comparison of cellular responses. For instance, studies have shown that bovine endothelial cells adhere and spread effectively on surfaces coated with an RGD-albumin conjugate, whereas very few cells adhere to surfaces coated with a GRGESP-albumin conjugate. nih.gov Similarly, when bone marrow stromal cells are cultured in 3D agarose hydrogels, they exhibit marked changes in morphology, such as the formation of F-actin projections indicative of integrin-mediated adhesion, when the hydrogel is conjugated with RGD. In contrast, cells cultured in hydrogels conjugated with GRGESP maintain a rounded morphology, consistent with a non-adhesive environment. ecmjournal.org

These comparative studies are crucial for validating that the observed cell adhesion, spreading, and subsequent cellular functions are specifically due to the interaction between cell surface integrins and the RGD sequence, rather than non-specific protein adsorption or other material properties. The use of GRGESP confirms the bio-specificity of the engineered scaffold.

Table 1: Comparative Cellular Adhesion on Peptide-Functionalized Surfaces

| Cell Type | Scaffold/Surface | Peptide Sequence | Observed Cell Adhesion/Spreading | Reference |

|---|---|---|---|---|

| Bovine Endothelial Cells | Albumin-Coated Surface | GRGDS (RGD-containing) | Good adhesion and spreading | nih.gov |

| Bovine Endothelial Cells | Albumin-Coated Surface | GRGESP | Few cells adhered | nih.gov |

| Human Mesenchymal Stem Cells | Silk Scaffolds | GRGDSP (RGD-containing) | Improved cell adherence and spreading | orz.si |

| Human Mesenchymal Stem Cells | Silk Scaffolds | GRGESP | Used as a non-adhesive control to show RGD specificity | orz.si |

| Bone Marrow Stromal Cells | Agarose Hydrogel | GRGDSP (RGD-containing) | Marked changes in morphology, F-actin projections | ecmjournal.org |

| Bone Marrow Stromal Cells | Agarose Hydrogel | GRGESP | Maintained rounded morphology | ecmjournal.org |

Examining the Influence of Peptide Presentation on Cellular Behavior in vitro

The manner in which a peptide is presented on a biomaterial surface—including its density, spacing, and accessibility—can significantly influence its interaction with cells. acs.org Studies examining these parameters often employ the GRGESP peptide to control for total peptide density while varying the concentration of the active peptide. This methodology allows researchers to distinguish between the effects of peptide chemistry and peptide density.

For example, to study the impact of RGD ligand density on cell behavior, surfaces can be prepared with varying ratios of an active RGD peptide and an inactive GRGESP peptide, keeping the total peptide concentration constant. utwente.nl This ensures that cells encounter a consistent surface chemistry in terms of peptide coverage, with the only variable being the availability of the specific integrin-binding motif.

Research on human embryonic stem cells (HUES7) has utilized this approach. When these cells were pre-incubated with soluble GRGDSP peptide before being seeded on fibronectin-coated surfaces, cell attachment was significantly reduced in a dose-dependent manner. royalsocietypublishing.org Conversely, pre-incubation with the GRGESP control peptide had no such inhibitory effect, demonstrating that the blocking of attachment was specific to the RGD sequence. royalsocietypublishing.org In another study, mouse cells were cultured on supported lipid membranes containing either an RGD-linked amphiphile or a GRGESP-linked amphiphile. Strong cell adhesion was observed only on the membranes presenting the RGD sequence, while the GRGESP-functionalized membranes effectively blocked cell adhesion. acs.org These experiments underscore the importance of the specific peptide sequence in mediating cellular interactions and confirm that the presence of a peptide alone is not sufficient to promote adhesion if the correct binding sequence is absent.

Table 2: Influence of Peptide Presentation on Cellular Response

| Experimental System | Active Peptide | Control Peptide | Key Finding | Reference |

|---|---|---|---|---|

| HUES7 Cells on Fibronectin | Soluble GRGDSP | Soluble GRGESP | Soluble GRGDSP inhibited cell attachment, while GRGESP had no effect. | royalsocietypublishing.org |

| Mouse Cells on Lipid Membranes | (C16)2-Glu-PEO-GRGDSP | (C16)2-Glu-PEO-GRGESP | Strong cell adhesion only on RGD-containing membranes; GRGESP membranes blocked adhesion. | acs.org |

| Fibroblasts on Collagen Matrices | Soluble GRGDSP | Soluble GRGESP | GRGDSP inhibited integrin-dependent phagocytosis, whereas GRGESP did not. | molbiolcell.org |

| UMR106-06 Osteoblast-like Cells | Soluble GRGDTP | Soluble GRGESP | Collagen-mediated gene expression changes were inhibited by GRGDTP but not by GRGESP. | researchgate.net |

Advanced Research Avenues and Methodological Development

Development of Conjugates for Research Probes and Imaging Agents

The modification of Cyclo(GRGESP) to create sophisticated research probes and imaging agents is a key area of development. Such conjugates would enable precise tracking and investigation of its biological interactions, or lack thereof, in various experimental systems.

Fluorescent Labeling Strategies for Cellular Tracking Studies

Attaching fluorescent dyes to Cyclo(GRGESP) allows for its visualization in cellular environments, providing insights into its localization, uptake, and trafficking. A variety of fluorophores can be conjugated to the peptide, with the choice depending on the specific experimental requirements, such as the desired wavelength of excitation and emission, brightness, and photostability.

Common Fluorescent Labeling Approaches:

| Labeling Strategy | Description | Example Fluorophores |

| N-terminal Labeling | A fluorescent dye is attached to the N-terminus of the linear peptide before cyclization. | Fluorescein (B123965) isothiocyanate (FITC), Rhodamine |

| Side-Chain Labeling | A dye is conjugated to the side chain of a specific amino acid, such as the epsilon-amino group of a lysine (B10760008) residue if one were incorporated into the peptide sequence. | Alexa Fluor dyes, Cy dyes (e.g., Cy5) |

| Click Chemistry | An unnatural amino acid with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) is incorporated into the peptide, allowing for highly specific and efficient labeling with a complementary dye. researchgate.net | Tetrazine-fluorophore conjugates |

These labeling strategies facilitate a range of cellular imaging experiments, from confocal microscopy to flow cytometry, to monitor the peptide's behavior in living cells. For instance, fluorescently labeled Cyclo(GRGESP) can be used in parallel with a labeled RGD peptide to differentiate between specific receptor-mediated uptake and non-specific internalization.

Attachment to Nanoparticles or Surfaces for Controlled Research Environments

Immobilizing Cyclo(GRGESP) onto nanoparticles or surfaces creates well-defined environments for studying cellular responses. This approach is critical for dissecting the molecular mechanisms of cell adhesion and signaling in a controlled manner.

Methods for Immobilization:

| Platform | Attachment Chemistry | Potential Research Application |

| Gold Nanoparticles (AuNPs) | Thiol-gold chemistry, where a cysteine-tagged peptide is attached to the AuNP surface. nih.gov | Studying the effect of peptide density on cell behavior. |

| Quantum Dots (QDs) | Covalent linkage via EDC/NHS chemistry to the QD's carboxylated surface. | Multimodal imaging, combining the fluorescence of the QD with the biological inertness of the peptide. |

| Glass or Polymer Surfaces | Silanization followed by covalent attachment of the peptide. | Creating micropatterned surfaces to study cell migration and adhesion in a spatially controlled manner. |

By presenting Cyclo(GRGESP) in a multivalent fashion on a nanoparticle or at a specific density on a surface, researchers can create precise experimental conditions to probe cellular interactions.

High-Throughput Screening Methodologies for Peptide Libraries

High-throughput screening (HTS) of peptide libraries is a powerful strategy for discovering novel molecular interactions and biological activities. bmglabtech.com Including Cyclo(GRGESP) in such libraries is essential for establishing a baseline of non-specific binding and for identifying truly specific binders.

Screening for Novel Binding Partners or Biological Activities

HTS assays can be designed to screen large libraries of cyclic peptides, including Cyclo(GRGESP), for their ability to bind to a specific protein target or to elicit a particular biological response. drugtargetreview.com These screens are typically performed in microtiter plates and utilize sensitive detection methods. bmglabtech.com

Examples of HTS Formats:

| Assay Type | Principle |

| ELISA-based Assays | An immobilized target protein is incubated with the peptide library, and bound peptides are detected using an antibody. |

| Fluorescence Polarization (FP) | A fluorescently labeled tracer molecule that binds to the target is displaced by peptides from the library that also bind, leading to a change in the polarization of the emitted light. |

| Cell-based Assays | Cells are treated with the peptide library, and a specific cellular response, such as changes in gene expression or cell viability, is measured. |

In these assays, Cyclo(GRGESP) would be expected to show little to no activity, thereby serving as a robust negative control and helping to eliminate false positives.

Peptide Array Technologies for Interaction Profiling

Peptide arrays involve the synthesis of a large number of different peptides at high density on a solid support, such as a glass slide. rsc.org These arrays can be used to profile the binding of a protein of interest against a vast landscape of peptide sequences. nih.gov

Applications of Peptide Arrays:

Epitope Mapping: Identifying the specific amino acid sequence (epitope) that an antibody recognizes.

Substrate Identification: Determining the substrate specificity of enzymes such as kinases or proteases.

Protein-Protein Interaction Mapping: Pinpointing the regions of a protein that are involved in binding to other proteins. rsc.org

When a protein is screened against a peptide array that includes Cyclo(GRGESP) and its variants, the binding, or lack thereof, to this peptide provides a crucial reference point for assessing the specificity of other interactions.

Theoretical and Experimental Approaches to Enhance Peptide Research Utility

A deeper understanding of the physicochemical properties of Cyclo(GRGESP) can enhance its utility in research. Combining computational and experimental methods can provide valuable insights into its structure and behavior.

Integrated Research Approaches:

| Approach | Methodology | Research Goal |

| Theoretical Modeling | Molecular dynamics simulations and quantum mechanics calculations. nih.gov | To predict the three-dimensional conformation of Cyclo(GRGESP) in different solvent environments and to understand its structural rigidity compared to its linear counterpart. |

| Experimental Biophysics | Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. | To experimentally determine the solution and solid-state structure of the peptide, which can then be used to validate and refine the theoretical models. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of a series of analogs of Cyclo(GRGESP) with systematic modifications to the amino acid sequence. | To identify which amino acid residues are critical for maintaining its biological inertness and to potentially design new control peptides with improved properties. |

By integrating these approaches, a comprehensive understanding of Cyclo(GRGESP) can be achieved, solidifying its role as a well-characterized and reliable negative control for a wide range of biological studies.

Computational Design for Improved Specificity or Stability in Research

Computational modeling has become an indispensable tool in peptide research, enabling the in silico design of novel cyclic peptides with enhanced properties before their costly and time-consuming chemical synthesis. researchgate.netnih.gov For a scaffold like Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro), computational methods can be leveraged to predict how modifications to its sequence or structure could confer improved biological specificity or greater chemical and metabolic stability.

One primary computational approach involves molecular dynamics (MD) simulations. MD simulations can predict the conformational flexibility of the peptide backbone and the orientation of its side chains in a simulated physiological environment. nih.gov Studies on related cyclic RGD peptides have shown that cyclization significantly reduces structural flexibility, which in turn enhances chemical stability compared to linear counterparts. nih.govnih.gov This rigidity can prevent residues susceptible to degradation, such as aspartic acid in RGD peptides, from adopting conformations necessary for degradation pathways. nih.gov For the Cyclo(-GRGESP) scaffold, MD simulations could be used to model the introduction of non-natural amino acids or N-methylated residues to further constrain the backbone, potentially increasing its resistance to proteolysis and improving its half-life in vivo. researchgate.netmdpi.com

Another powerful computational strategy is the generation of virtual libraries for screening. researchgate.net Starting with the known structure of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro), algorithms can systematically substitute each amino acid with various natural and non-canonical alternatives. These virtual analogs can then be docked against a target protein surface to predict binding affinities. nih.gov This approach allows for the high-throughput screening of thousands of potential sequences to identify candidates with high predicted affinity and specificity for a desired biological target. researchgate.net Recent advancements, including the modification of deep learning networks like AlphaFold, are being adapted for the accurate structure prediction and de novo design of novel macrocyclic peptides, which could be applied to generate entirely new functions from the basic GRGESP framework. youtube.com

The table below summarizes key computational techniques that could be applied to the Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) scaffold for research purposes.

| Computational Technique | Application for Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Scaffold | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Evaluate backbone flexibility and conformational stability of novel analogs. nih.gov | Design of peptides with increased metabolic stability and rigidity. |

| Virtual Library Screening | Generate and screen thousands of in silico peptide variants against a protein target. researchgate.net | Identification of new sequences with high binding affinity and specificity. |

| Peptide Docking | Predict the binding mode and energy of peptide analogs to a target receptor. nih.gov | Rational design of peptides that fit a specific binding pocket. |

| Machine Learning (e.g., AlphaFold) | Predict novel 3D structures and design entirely new cyclic peptide sequences. youtube.com | Accelerated discovery of functional cyclic peptides for therapeutic applications. |

Novel Cyclization Strategies for Diverse Peptide Scaffolds

The synthesis of cyclic peptides like Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) is critical to their function, and recent decades have seen the development of numerous innovative cyclization strategies that offer greater efficiency, versatility, and chemoselectivity over traditional methods. benthamdirect.comrsc.org These novel approaches are essential for creating diverse libraries of peptide scaffolds for drug discovery and other research applications. researchgate.net

Modern cyclization can be broadly categorized into several key strategies, each with distinct advantages. These methods provide chemists with a toolbox to create complex cyclic structures that were previously difficult to access.

Ligation-Mediated Intramolecular Cyclization : This category includes some of the most robust and widely used methods.

Native Chemical Ligation (NCL) : NCL involves the reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native peptide bond. This method is highly specific and occurs in aqueous solution at neutral pH, making it compatible with unprotected peptides. rsc.org

Staudinger Ligation : This strategy uses a reaction between a C-terminal phosphine (B1218219) thioester and an N-terminal azide to form an amide bond. It is compatible with all amino acid sequences, offering broader applicability than NCL, though precursor synthesis can be more complex. rsc.org

Thiol-based Intramolecular Cyclization : These methods utilize the reactivity of thiol groups for ring formation. Disulfide-driven cyclic peptide synthesis (DdCPS), for example, involves forming a disulfide bridge to pre-organize the peptide, followed by a separate cyclization reaction like amide coupling. rsc.org

Enzyme-Mediated Cyclization : Leveraging the high chemoselectivity of enzymes offers a green and efficient alternative for peptide cyclization. Enzymes can catalyze cyclization reactions with high precision, often without the need for side-chain protecting groups, minimizing side products. researchgate.net

The table below outlines some of these novel cyclization strategies and their applicability to synthesizing diverse peptide scaffolds.

| Cyclization Strategy | Mechanism | Key Advantages |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and N-terminal cysteine. rsc.org | High specificity; works with unprotected peptides in aqueous solution. rsc.org |

| Staudinger Ligation | Reaction between a C-terminal phosphine thioester and an N-terminal azide. rsc.org | Compatible with any amino acid sequence; mild reaction conditions. rsc.org |

| Serine/Threonine Ligation (STL) | Uses a C-terminal salicylaldehyde (B1680747) ester and an N-terminal serine or threonine. rsc.org | Allows cyclization at Ser/Thr residues; no epimerization. rsc.org |

| Enzyme-Mediated Cyclization | Use of specific enzymes (e.g., cyclases) to catalyze ring formation. researchgate.net | High chemoselectivity; non-toxic and cost-effective. researchgate.net |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage. researchgate.net | High efficiency and orthogonality; creates a stable, non-amide linkage. |

These advanced synthetic methods are crucial for exploring the chemical space around the Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) structure, enabling the creation of analogs with varied ring sizes, conformations, and functionalities.

Comparative Genomics and Proteomics Approaches to Identify Related Biological Systems

While Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) is a non-adhesive control for RGD peptides that target integrins, understanding the biological systems related to its active counterparts is crucial for contextualizing its use and for designing new peptide-based tools. Comparative genomics and proteomics provide powerful, large-scale methods to identify the proteins and pathways that interact with or are modulated by specific peptide sequences. nih.gov

Proteomics, particularly quantitative mass spectrometry, is a key tool for dissecting the "adhesome"—the complex network of proteins associated with integrin-mediated cell adhesion. embopress.org In a typical experiment, researchers can isolate integrin-associated complexes from cells under different conditions (e.g., adhered to different substrates or treated with inhibitors). By using quantitative proteomics, they can compare the protein composition of these complexes. nih.govf1000research.com For instance, a comparative proteomic analysis of cells with and without functional β3 integrin expression revealed significant changes in the levels of cytoskeletal proteins and proteases, highlighting the broad cellular impact of this integrin. nih.gov Such an approach could be used to map the interaction networks of novel bioactive peptides designed from the Cyclo(-GRGESP) scaffold.

Proteogenomics integrates genomic and proteomic data to improve the accuracy of peptide and protein identification. nih.gov By creating customized protein sequence databases from sample-specific genomic or transcriptomic data, this approach can identify genetic variants or splice isoforms that would be missed by standard databases. This is particularly important when comparing biological systems across different species or in disease states where genetic variations are common.

These high-throughput techniques can help elucidate the biological context for peptides by:

Identifying Protein-Protein Interactions : Mapping the network of proteins that are recruited to a receptor upon peptide binding.

Revealing Signaling Pathways : Quantifying changes in protein phosphorylation or abundance to understand downstream signaling events.

Discovering Novel Targets : Identifying previously unknown receptors or binding partners for a given peptide. oup.com

By applying these comparative approaches, researchers can move beyond studying a single peptide-protein interaction and build a systems-level understanding of how a molecule like an RGD-mimetic peptide influences cellular behavior.

Q & A

Q. How do conflicting reports on integrin binding specificity inform experimental design for functional studies?

- Methodological Answer : Contradictions arise from cell type-specific integrin expression (e.g., αvβ3 vs. α5β1). Flow cytometry with fluorescently tagged peptide and blocking antibodies identifies dominant receptors. CRISPR-Cas9 knockout cell lines (e.g., β3-integrin null) confirm pathway dependencies in migration/invasion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.